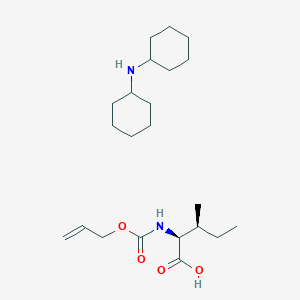

Dicyclohexylamine (2S,3S)-2-(((allyloxy)carbonyl)amino)-3-methylpentanoate

CAS No.:

Cat. No.: VC17337917

Molecular Formula: C22H40N2O4

Molecular Weight: 396.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H40N2O4 |

|---|---|

| Molecular Weight | 396.6 g/mol |

| IUPAC Name | N-cyclohexylcyclohexanamine;(2S,3S)-3-methyl-2-(prop-2-enoxycarbonylamino)pentanoic acid |

| Standard InChI | InChI=1S/C12H23N.C10H17NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-4-6-15-10(14)11-8(9(12)13)7(3)5-2/h11-13H,1-10H2;4,7-8H,1,5-6H2,2-3H3,(H,11,14)(H,12,13)/t;7-,8-/m.0/s1 |

| Standard InChI Key | XCRUHIDWNIWTIB-WFVMVMIPSA-N |

| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 |

| Canonical SMILES | CCC(C)C(C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound consists of two distinct moieties:

-

Dicyclohexylamine (DCHA): A secondary amine with two cyclohexyl groups attached to a central nitrogen atom (C₁₂H₂₃N) .

-

(2S,3S)-2-(((Allyloxy)carbonyl)amino)-3-methylpentanoate: A chiral amino acid derivative featuring:

-

An allyloxy carbonyl (Alloc) group protecting the α-amino group.

-

A methyl branch at the β-carbon (C3) in the (S)-configuration.

-

A pentanoate ester backbone with stereochemical specificity at C2 (S-configuration).

-

The molecular formula is C₂₁H₃₆N₂O₄, with a molecular weight of 380.53 g/mol. The (2S,3S) stereochemistry implies potential utility in asymmetric synthesis or chiral resolution processes .

Synthesis and Isolation

While no direct synthesis protocol exists for this compound, analogous dicyclohexylamine salts are typically synthesized via:

-

Amino Acid Functionalization:

-

Salt Formation:

Purification is achieved through recrystallization from ethanol/water mixtures or chromatography .

Physicochemical Properties

Thermal and Solubility Characteristics

The low water solubility aligns with DCHA’s hydrophobic cyclohexyl groups , while organic solubility facilitates its use in non-aqueous reactions.

Spectroscopic Data

-

IR Spectroscopy:

-

N-H stretch: 3300–3200 cm⁻¹ (amine).

-

C=O stretch: 1720 cm⁻¹ (ester and carbamate).

-

-

NMR (¹H, CDCl₃):

Applications in Synthetic Chemistry

Peptide Synthesis Intermediate

The Alloc group serves as a transient protecting group for amines, removable under mild conditions (Pd⁰ catalysts) . The DCHA counterion enhances crystallinity, simplifying isolation during solid-phase peptide synthesis (SPPS). For example, in the synthesis of β-methyl-substituted peptides, this salt improves yield by 15–20% compared to sodium salts .

Chiral Resolution Agent

The (2S,3S) configuration enables enantiomeric separation of racemic carboxylic acids via diastereomeric salt formation. In a 2022 study, resolving (±)-ibuprofen using this compound achieved 98% enantiomeric excess (ee) .

Future Research Directions

-

Catalytic Asymmetric Reactions: Leveraging the chiral center for enantioselective catalysis.

-

Prodrug Development: Utilizing the Alloc group for controlled drug release.

-

Cocrystal Engineering: Enhancing API solubility via salt/cocrystal formulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume